molecular formula C5H4BF3KN B1423221 Potassium (pyridin-2-yl)trifluoroborate CAS No. 561328-70-9

Potassium (pyridin-2-yl)trifluoroborate

Cat. No. B1423221
CAS RN: 561328-70-9
M. Wt: 185 g/mol
InChI Key: VXCPQBPINNXCOS-UHFFFAOYSA-N
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Description

Potassium (pyridin-2-yl)trifluoroborate is a chemical compound with the molecular formula C5H4BF3KN . It has an average mass of 184.997 Da and a monoisotopic mass of 185.002594 Da .


Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . These bench-stable Potassium Organotrifluoroborates are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond forming reactions .


Molecular Structure Analysis

The molecular structure of Potassium (pyridin-2-yl)trifluoroborate consists of a pyridin-2-yl ring bonded to a boron atom, which is further bonded to three fluorine atoms and a potassium atom .


Chemical Reactions Analysis

Potassium trifluoroborates are present as reagents in a vast array of C–C bond-forming reactions . They are useful for Suzuki-Miyaura cross-coupling reactions and have also been used for a variety of other C-C bond-forming reactions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Potassium (pyridin-2-yl)trifluoroborate is utilized in the synthesis of novel heterocyclic compounds with potential biological activities. For example, it has been used to design and synthesize a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were then evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

Organoboron Reagents in Cross-Coupling Reactions

This compound belongs to a special class of organoboron reagents that are moisture- and air-stable, offering advantages over boronic acids and esters, especially under strong oxidative conditions. It is compliant with palladium-catalyzed cross-coupling reactions, which are pivotal in creating complex organic molecules .

Hydroboration of Alkenes and Alkynes

Activated pyridine borane complexes, which include potassium (pyridin-2-yl)trifluoroborate, can hydroborate alkenes at room temperature through an unusual mechanism. They also selectively afford monoadducts when hydroborating alkynes, leading to the preparation of synthetically useful potassium alkyltrifluoroborate salts .

Photoluminescent Materials Synthesis

The compound has been used in the synthesis of novel photoluminescent pyridinium-betaine-type materials. For instance, potassium pyridine-4-trifluoroborate was added to 2-bromopyrimidine in DMSO and stirred under reflux to produce these materials .

properties

IUPAC Name

potassium;trifluoro(pyridin-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF3N.K/c7-6(8,9)5-3-1-2-4-10-5;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCPQBPINNXCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=N1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694355
Record name Potassium trifluoro(pyridin-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (pyridin-2-yl)trifluoroborate

CAS RN

561328-70-9
Record name Potassium trifluoro(pyridin-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (pyridin-2-yl)trifluoroborate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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